molecular formula C18H12Br3O4P B3819622 tris(4-bromophenyl) phosphate

tris(4-bromophenyl) phosphate

Cat. No.: B3819622
M. Wt: 563.0 g/mol
InChI Key: VRWLYUVQNRXNNS-UHFFFAOYSA-N
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Description

Tris(4-bromophenyl) phosphate is an organophosphorus compound with the molecular formula C18H12Br3P. It is characterized by the presence of three bromophenyl groups attached to a central phosphorus atom. This compound is known for its applications in various fields, including catalysis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tris(4-bromophenyl) phosphate can be synthesized through a multi-step process involving the reaction of 4-bromophenyl derivatives with phosphorus trichloride. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the substitution of chlorine atoms with bromophenyl groups. The reaction is carried out under inert atmosphere conditions to prevent oxidation and hydrolysis.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: Tris(4-bromophenyl) phosphate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms in the bromophenyl groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The phosphorus atom can undergo oxidation to form phosphine oxides or reduction to form phosphines.

    Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium amide or thiolates in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts, arylboronic acids, and bases like potassium carbonate.

Major Products:

    Substitution Reactions: Substituted this compound derivatives.

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Coupling Reactions: Biaryl or vinyl aromatic compounds.

Scientific Research Applications

Chemistry: Tris(4-bromophenyl) phosphate is used as a ligand in organometallic chemistry, forming stable complexes with transition metals. These complexes are employed in catalysis for various organic transformations, including cross-coupling reactions.

Biology and Medicine: While not directly used in therapeutic applications, this compound derivatives are studied for their potential biological activities. They are investigated for their interactions with biological macromolecules and their effects on cellular processes.

Industry: In material science, this compound is explored for its applications in organic light-emitting diodes (OLEDs) and organic semiconductors. Its bromine atoms influence its interaction with other molecules and surfaces, making it a candidate for advanced material applications.

Mechanism of Action

The mechanism of action of tris(4-bromophenyl) phosphate involves its role as a ligand in catalytic processes. It coordinates with transition metals, facilitating the formation of active catalytic species. These species then participate in various organic transformations, such as carbon-carbon bond formation. The molecular targets include metal centers in organometallic complexes, and the pathways involve coordination and electron transfer processes.

Comparison with Similar Compounds

    Tris(4-methylphenyl) phosphate: Similar structure but with methyl groups instead of bromine atoms.

    Tris(4-chlorophenyl) phosphate: Contains chlorine atoms instead of bromine.

    Tris(4-fluorophenyl) phosphate: Contains fluorine atoms instead of bromine.

Uniqueness: Tris(4-bromophenyl) phosphate is unique due to the presence of bromine atoms, which impart distinct electronic and steric properties. These properties influence its reactivity and interactions in catalytic processes, making it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

tris(4-bromophenyl) phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Br3O4P/c19-13-1-7-16(8-2-13)23-26(22,24-17-9-3-14(20)4-10-17)25-18-11-5-15(21)6-12-18/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRWLYUVQNRXNNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OP(=O)(OC2=CC=C(C=C2)Br)OC3=CC=C(C=C3)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Br3O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

563.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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